

# DBM 1285 Dihydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DBM 1285 dihydrochloride

Cat. No.: B1150239 Get Quote

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Preclinical Evaluation of a Potent p38 MAPK Inhibitor

## Introduction

**DBM 1285 dihydrochloride** is a novel small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. By attenuating the production of pro-inflammatory cytokines, DBM 1285 presents a promising therapeutic candidate for a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data associated with **DBM 1285 dihydrochloride**, intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Properties**

**DBM 1285 dihydrochloride** is chemically designated as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride.[1][2] Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                               |
|-------------------|-----------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Formula | C21H24Cl2FN5S                                                                                       |
| Molecular Weight  | 468.42 g/mol [3]                                                                                    |
| CAS Number        | 1782532-29-9                                                                                        |
| SMILES String     | FC1=CC=C(C2=C(SC(C3CCNCC3)=N2)C4=C<br>C=NC(NC5CC5)=N4)C=C1.Cl.Cl[3]                                 |

#### **Chemical Structure:**

DBM 1285 dihydrochloride chemical structure

Image Source: MedChemExpress

# Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

DBM 1285 exerts its anti-inflammatory effects by directly targeting and inhibiting the enzymatic activity of p38 MAPK.[1] The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of p38 MAPK leads to the downstream phosphorylation and activation of MAPK-activated protein kinase 2 (MK2). This, in turn, promotes the translation and stability of messenger RNA (mRNA) for pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF- $\alpha$ ).

By inhibiting p38 MAPK, DBM 1285 effectively blocks this signaling cascade, leading to a post-transcriptional downregulation of TNF-α production. This targeted mechanism of action has been demonstrated in various macrophage and monocyte cell lineages.

Below is a diagram illustrating the signaling pathway and the point of intervention by DBM 1285.





Click to download full resolution via product page

Caption: DBM 1285 inhibits the p38 MAPK signaling pathway.

## Preclinical Efficacy: In Vitro and In Vivo Data

The anti-inflammatory activity of DBM 1285 has been evaluated in a series of preclinical studies, demonstrating its potent inhibitory effects on TNF- $\alpha$  production and its efficacy in animal models of inflammation.



### In Vitro Inhibition of TNF-α Production

DBM 1285 has been shown to inhibit the secretion of TNF- $\alpha$  in a concentration-dependent manner in various macrophage and monocyte cell lines stimulated with LPS.

| Cell Line                        | Stimulant | Endpoint        | Result                                 |
|----------------------------------|-----------|-----------------|----------------------------------------|
| Mouse Bone Marrow<br>Macrophages | LPS       | TNF-α Secretion | Concentration-<br>dependent inhibition |
| Human THP-1 cells                | LPS       | TNF-α Secretion | Concentration-<br>dependent inhibition |
| Murine RAW 264.7 cells           | LPS       | TNF-α Secretion | Concentration-<br>dependent inhibition |

## **In Vivo Anti-Inflammatory Activity**

The in vivo efficacy of DBM 1285 has been demonstrated in established murine models of inflammation and arthritis.

| Animal Model                       | Treatment                          | Key Findings                                              |
|------------------------------------|------------------------------------|-----------------------------------------------------------|
| LPS-induced endotoxemia in mice    | Oral administration of DBM<br>1285 | Significant reduction in plasma<br>TNF-α levels           |
| Zymosan-induced paw edema in mice  | Oral administration of DBM<br>1285 | Attenuation of paw swelling and inflammation              |
| Adjuvant-induced arthritis in rats | Oral administration of DBM<br>1285 | Suppression of disease progression and joint inflammation |

## **Experimental Protocols**

The following sections provide an overview of the key experimental methodologies used to evaluate the efficacy of DBM 1285.



# Lipopolysaccharide (LPS)-Induced TNF-α Secretion Assay

This in vitro assay is designed to assess the ability of a compound to inhibit the production of TNF- $\alpha$  from immune cells stimulated with LPS.

#### Workflow:



Click to download full resolution via product page

Caption: Workflow for LPS-induced TNF-α secretion assay.

#### Methodology:

- Cell Culture: Macrophage or monocyte cell lines (e.g., RAW 264.7, THP-1) are cultured in appropriate media and conditions.
- Compound Treatment: Cells are pre-incubated with varying concentrations of DBM 1285
   dihydrochloride or vehicle control for a specified duration.
- LPS Stimulation: Lipopolysaccharide is added to the cell cultures to induce an inflammatory response and TNF- $\alpha$  production.
- Incubation: The cells are incubated for a period sufficient to allow for TNF- $\alpha$  secretion (typically 4-24 hours).
- Supernatant Collection: The cell culture supernatant is collected.
- TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

## p38 MAPK Phosphorylation Assay



This assay determines the direct inhibitory effect of DBM 1285 on the activation of p38 MAPK.

#### Methodology:

- Cell Lysis: Cells treated with DBM 1285 and stimulated with LPS are lysed to extract cellular proteins.
- Protein Quantification: The total protein concentration in the lysates is determined.
- Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with appropriate secondary antibodies.
- Signal Detection: The protein bands are visualized and quantified using a chemiluminescence detection system. The ratio of phosphorylated p38 to total p38 is calculated to determine the extent of inhibition.

## In Vivo Adjuvant-Induced Arthritis Model

This widely used animal model mimics many aspects of human rheumatoid arthritis and is used to evaluate the therapeutic potential of anti-inflammatory compounds.

#### Methodology:

- Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., Lewis rats) by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a paw.
- Compound Administration: Following the onset of clinical signs of arthritis, animals are treated orally with DBM 1285 dihydrochloride or a vehicle control on a daily basis.
- Disease Assessment: The severity of arthritis is monitored regularly by scoring clinical signs such as paw swelling, erythema, and joint stiffness. Body weight is also recorded.
- Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.



## Conclusion

**DBM 1285 dihydrochloride** is a potent and orally bioavailable inhibitor of p38 MAPK with significant anti-inflammatory properties. Its demonstrated ability to suppress TNF- $\alpha$  production both in vitro and in vivo, coupled with its efficacy in preclinical models of inflammation and arthritis, underscores its potential as a therapeutic agent for the treatment of a variety of inflammatory diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic utility in human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of p38 MAP Kinase Signal Transduction in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DBM 1285 Dihydrochloride: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150239#chemical-structure-of-dbm-1285-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com